5-Bromo-2-methylbenzonitrile

Overview

Description

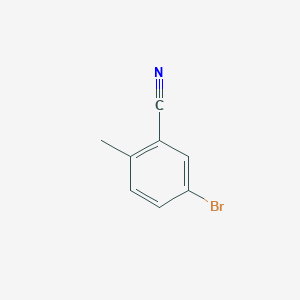

5-Bromo-2-methylbenzonitrile (CAS RN: 156001-51-3) is an aromatic nitrile compound with the molecular formula C₈H₆BrN and a molecular weight of 196.04 g/mol. It features a bromine atom at the 5-position and a methyl group at the 2-position on a benzonitrile backbone. Key physical properties include:

- Melting point: 47–51°C

- Boiling point: ~250.6°C at 760 mmHg

- Density: 1.51 g/cm³

- Flash point: >110°C (closed cup)

- Hazard code: R22 (harmful if swallowed)

This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-methylbenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-methylbenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, helps in achieving high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-methylbenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

Major Products Formed:

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Oxidation: 5-Bromo-2-methylbenzoic acid, 5-Bromo-2-methylbenzaldehyde.

Reduction: 5-Bromo-2-methylbenzylamine.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-methylbenzonitrile serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by different nucleophiles to form new compounds.

- Coupling Reactions : It can participate in cross-coupling reactions to synthesize biaryl compounds.

Pharmaceutical Development

This compound has shown promise in the pharmaceutical industry as a precursor for developing biologically active molecules. Its derivatives have been studied for potential applications in treating various diseases, including cancer and neurological disorders.

- Case Study : Research on derivatives of this compound indicated that modifications to the benzene ring could enhance binding affinity to metabotropic glutamate receptors (mGluR5), which are implicated in neurological conditions. These findings suggest its utility as a scaffold for drug design aimed at modulating receptor activity.

Material Science

In material science, this compound has been investigated for its nonlinear optical properties. Compounds with similar structures have been shown to exhibit significant second-order nonlinear optical responses, making them suitable for applications in photonics and optoelectronics.

- Case Study : A study demonstrated that derivatives of this compound could be used to fabricate nonlinear optical crystals, which are essential for frequency doubling and other optical applications.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications at various positions on the benzene ring can significantly influence its efficacy and selectivity toward biological targets.

Table 1: Summary of SAR Findings

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| This compound | - | Intermediate | |

| 5-Bromo-2-hydroxybenzonitrile | Hydroxyl group | Increased mGluR5 binding | |

| 5-Bromo-4-methylbenzonitrile | Methyl group | Anticancer activity |

Research indicates that compounds structurally related to this compound exhibit various biological activities, such as antimicrobial and anticancer properties. The presence of both bromine and nitrile groups enhances these activities through mechanisms like enzyme inhibition or receptor interaction.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylbenzonitrile depends on its specific application and the target molecule it interacts with. Its bromine and nitrile functional groups play crucial roles in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-2-methylbenzonitrile has three positional isomers, differing in the placement of bromine and methyl groups:

Key Differences :

- Reactivity : The position of bromine influences electrophilic substitution reactions. For example, bromine at the para position (this compound) may direct incoming substituents to meta positions, whereas ortho-bromine (2-Bromo-5-methylbenzonitrile) could alter regioselectivity .

- Physical Properties : While molecular weights are identical, melting points and solubilities vary due to differences in crystal packing and intermolecular interactions.

Functional Group Variants

5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO)

Comparison :

- Solubility : The hydroxyl group increases polarity, enhancing solubility in polar solvents compared to the methyl derivative.

- Applications : Preferred in pharmaceutical synthesis due to hydrogen-bonding capability, which aids in crystallizing active intermediates .

5-Bromo-2-methoxybenzonitrile (C₈H₆BrNO)

Comparison :

- Electron Effects : Methoxy is electron-donating, activating the aromatic ring toward electrophilic attack, unlike the electron-withdrawing nitrile group.

- Stability : The methoxy group may reduce thermal stability compared to the methyl analog.

Extended Derivatives

5-Bromo-2-hydroxy-3-methylbenzonitrile (C₈H₆BrNO)

- CAS RN : 913191-20-5

- Molecular Weight : 212.04 g/mol

- Key Properties :

- Contains both hydroxyl and methyl groups, enabling dual functionality in coupling reactions.

Comparison :

5-Bromo-2-octyloxybenzonitrile (C₁₅H₂₀BrNO)

- CAS RN : 121554-16-3

- Molecular Weight : 310.23 g/mol

- Key Properties :

- Features a long alkoxy chain (octyloxy), increasing hydrophobicity.

Comparison :

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Melting Point (°C) | Key Application |

|---|---|---|---|

| This compound | CH₃ | 47–51 | Synthetic intermediate |

| 5-Bromo-2-hydroxybenzonitrile | OH | N/A | Pharmaceuticals |

| 5-Bromo-2-methoxybenzonitrile | OCH₃ | N/A | Materials chemistry |

Table 2: Hazard Comparison

| Compound | CAS RN | Hazard Code | Risk Statement |

|---|---|---|---|

| This compound | 156001-51-3 | R22 | Harmful if swallowed |

| 2-Bromo-5-methylbenzonitrile | 42872-83-3 | III | Moderate toxicity |

Biological Activity

5-Bromo-2-methylbenzonitrile is an aromatic compound with the molecular formula C₉H₈BrN. Its structure features a bromine atom and a methyl group attached to a benzonitrile framework, which is known for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

This compound is characterized by:

- Molecular Weight : 197.07 g/mol

- Melting Point : Not extensively documented, but similar compounds typically exhibit moderate melting points.

- Solubility : Generally soluble in organic solvents like acetone and dichloromethane.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with bromine and amino groups often act as enzyme inhibitors, affecting metabolic pathways in bacteria.

- Membrane Disruption : The hydrophobic nature of the aromatic ring may facilitate interactions with lipid membranes, leading to cell lysis.

Study on Antimicrobial Effects

A study conducted by Ramos-Martín et al. (2020) explored novel antibacterial agents derived from bromo-substituted benzonitriles. The findings indicated that these compounds exhibited selective growth-inhibitory activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Although this compound was not directly tested, its structural analogs showed promising results in inhibiting bacterial growth.

Cytotoxicity Assessments

In another investigation into the cytotoxic effects of related compounds, researchers evaluated the efficacy of various benzonitrile derivatives against cancer cell lines. The results suggested that certain brominated derivatives displayed significant cytotoxicity against human cervical carcinoma (HeLa) cells. This highlights the potential for further research into the anticancer properties of this compound.

Future Research Directions

Given the limited direct studies on this compound, future research could focus on:

- In Vitro Studies : Conducting detailed antimicrobial and cytotoxicity assays to establish a clearer profile of its biological activity.

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects on microbial and cancer cells.

- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in substitution patterns affect biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-methylbenzonitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functional group transformations on substituted benzaldehyde or benzoic acid precursors. For example, bromination of 2-methylbenzonitrile derivatives or cyanation of brominated toluene intermediates can be employed. Column chromatography using hexane/EtOAc (10:1) is effective for purification, achieving yields up to 91% . Critical factors include temperature control (e.g., avoiding decomposition above 110°C ) and reagent stoichiometry. GC-MS and NMR (δ 3.52 ppm for methoxy groups in analogs) confirm purity and structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ^1H NMR : Peaks for methyl (δ ~2.5 ppm) and aromatic protons (δ 7.1–7.7 ppm) distinguish substitution patterns .

- IR spectroscopy : A nitrile stretch at ~2223 cm⁻¹ confirms the C≡N group .

- GC-MS : Molecular ion peaks at m/z 196 (M⁺) and isotopic peaks for bromine (M+2) validate molecular weight .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯N interactions in analogs with bond lengths of ~2.8 Å) .

Q. How does the methyl substituent at the 2-position influence the compound’s reactivity?

The methyl group enhances steric hindrance, slowing electrophilic substitution at adjacent positions. For instance, bromination or nitration favors the 5-position due to para-directing effects of the nitrile group and steric blocking by the methyl group. This regioselectivity is critical in designing derivatives for drug discovery .

Advanced Research Questions

Q. How can contradictory data from different characterization methods (e.g., NMR vs. X-ray) be resolved?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, X-ray structures of 5-Bromo-2-hydroxybenzonitrile analogs reveal planar molecular geometries stabilized by hydrogen bonds, while NMR may suggest conformational flexibility in solution . To resolve conflicts:

- Compare crystallographic data (RMSD <0.03 Å for planar structures) with variable-temperature NMR.

- Use DFT calculations to model intermolecular interactions in solid vs. solution states .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

Thermal instability (>110°C) is common due to the nitrile group’s susceptibility to hydrolysis or rearrangement. Mitigation approaches include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Employing microwave-assisted synthesis to reduce reaction time and temperature.

- Adding stabilizers like BHT (butylated hydroxytoluene) to suppress radical degradation pathways .

Q. How does the compound’s crystal packing affect its solubility and bioavailability in pharmacological studies?

Hydrogen-bonded chains (e.g., O–H⋯N interactions in 5-Bromo-2-hydroxybenzonitrile) reduce solubility in nonpolar solvents but enhance stability in crystalline form. Computational tools like Hansen solubility parameters or molecular dynamics simulations predict solvent compatibility. For bioavailability, co-crystallization with excipients (e.g., cyclodextrins) improves aqueous solubility .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in:

- Antiretroviral agents : Nitrile groups act as hydrogen-bond acceptors in protease inhibitors.

- Osteoporosis treatments : Derivatives inhibit cathepsin K, a bone-resorption enzyme .

Q. Methodological Notes

Properties

IUPAC Name |

5-bromo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVUTFDOGUGEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514551 | |

| Record name | 5-Bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156001-51-3 | |

| Record name | 5-Bromo-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156001-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.